1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole
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Overview
Description
1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole is a useful research compound. Its molecular formula is C13H19N5O4S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-4-((3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)sulfonyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
1,3,5-Triazines have attracted attention due to their biological properties. In particular, this compound exhibits antitumor activity. Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used for treating lung, breast, and ovarian cancers. Hydroxymethylpentamethylmelamine (HMPMM) is a hydroxylated metabolite of HMM and is also biologically active. Additionally, some 1,3,5-triazines show aromatase inhibitory activity, which is relevant in cancer therapy .
Veterinary Applications
The compound enhances the body’s stress response, especially against oxidative and thermal stress. It improves fur quality, resulting in glossy, smooth, and well-nourished coats in animals. Additionally, it reduces mortality during transportation due to stress and minimizes the occurrence of PSE (pale, soft, exudative) meat during slaughter .
Fluorescent Dyes and Bioimaging
This compound serves as an intermediate for fluorescent dyes, primarily used in biological labeling and bioimaging research .
Siderophore-Mediated Drug Development
1,3,5-Triazine derivatives, including our compound, have potential as siderophores. Siderophores are molecules that mediate microbial iron uptake. This property could be harnessed for drug development .
Corticotrophin-Releasing Factor Antagonists
Certain 1,3,5-triazines exhibit potent corticotrophin-releasing factor 1 receptor antagonist activity. These compounds may have applications in stress-related disorders .
Antiparasitic Activity
Among tested 1,3,5-triazine-substituted polyamines, one substrate shows promising in vitro activity against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis .
Mechanism of Action
Mode of Action
The mode of action would depend on the specific biological target. For example, if the target is an enzyme, the compound might act as an inhibitor, reducing the enzyme’s activity. If the target is a receptor, the compound could act as an agonist (activating the receptor) or an antagonist (blocking the receptor) .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways “1,3,5-trimethyl-4-({3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidin-1-yl}sulfonyl)-1H-pyrazole” might affect. Given the diversity of targets that imidazole and pyrazole compounds can interact with, it’s likely that multiple pathways could be affected .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
properties
IUPAC Name |
1,3,5-trimethyl-4-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]sulfonylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S2/c1-9-12(10(2)17(4)15-9)24(21,22)18-7-11(8-18)23(19,20)13-14-5-6-16(13)3/h5-6,11H,7-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWOGWRSZNORJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=NC=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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